An In-Depth Technical Guide to 2-(2,3-Dihydroxyphenoxy)acetic Acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(2,3-Dihydroxyphenoxy)acetic Acid: Synthesis, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,3-Dihydroxyphenoxy)acetic acid, a member of the dihydroxyphenoxyacetic acid family, presents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its structural architecture, featuring a pyrocatechol moiety linked to an acetic acid via an ether bond, suggests a rich potential for biological activity. This technical guide provides a comprehensive overview of the available scientific information on 2-(2,3-Dihydroxyphenoxy)acetic acid, including its chemical structure, physicochemical properties, and postulated synthetic pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for researchers. We will explore potential biological activities, drawing inferences from the known pharmacology of pyrocatechol and phenoxyacetic acid derivatives, and outline detailed, albeit theoretical, protocols for its synthesis, purification, and analysis.
Molecular Structure and Physicochemical Properties
2-(2,3-Dihydroxyphenoxy)acetic acid is a distinct chemical entity characterized by the presence of a catechol (pyrocatechol) ring, which is known for its metal-chelating and redox properties. This is connected to an acetic acid functional group through a stable ether linkage.
Chemical Structure
The definitive structure of 2-(2,3-Dihydroxyphenoxy)acetic acid is illustrated below. It is crucial to distinguish it from its isomer, 2-(2,3-dihydroxyphenyl)acetic acid, which possesses a direct carbon-carbon bond between the phenyl ring and the acetic acid moiety.
Caption: 2D Chemical Structure of 2-(2,3-Dihydroxyphenoxy)acetic acid.
Physicochemical Data
A summary of the key physicochemical properties for 2-(2,3-Dihydroxyphenoxy)acetic acid is provided in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 104548-09-6 | [1] |
| Molecular Formula | C₈H₈O₅ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 86.99 Ų | [1] |
| LogP | 0.5612 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 2-(2,3-Dihydroxyphenoxy)acetic acid has not been detailed in readily available literature, a logical and robust synthetic approach can be proposed based on the well-established Williamson ether synthesis.[2][3] This method involves the reaction of an alkoxide with an organohalide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most direct route to synthesize 2-(2,3-Dihydroxyphenoxy)acetic acid would involve the reaction of pyrocatechol (benzene-1,2-diol) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions. The base is crucial for deprotonating one of the phenolic hydroxyl groups of pyrocatechol to form a more nucleophilic phenoxide ion.
Caption: Proposed Williamson ether synthesis pathway for 2-(2,3-Dihydroxyphenoxy)acetic acid.
Detailed Experimental Protocol (Theoretical)
This protocol is a theoretical, yet robust, starting point for the synthesis of 2-(2,3-Dihydroxyphenoxy)acetic acid. Optimization of reaction times, temperatures, and purification methods will be necessary.
Materials:
-
Pyrocatechol (Benzene-1,2-diol)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol (optional, as co-solvent)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrocatechol (1.0 equivalent) in deionized water.
-
Base Addition: Slowly add a solution of sodium hydroxide (2.0 equivalents) in water to the flask while stirring. The reaction is exothermic, so addition should be controlled to maintain a moderate temperature.
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the pyrocatechol monophenoxide.
-
Electrophile Addition: Dissolve chloroacetic acid (1.0 equivalent) in a minimal amount of water and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and any unreacted phenoxide.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers.
-
-
Drying and Evaporation:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification Protocol
The crude product will likely contain unreacted starting materials and potential side products (e.g., disubstituted product). Recrystallization or column chromatography are recommended for purification.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot water or a water/ethanol mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes, with a small percentage of acetic acid to ensure the carboxylic acid remains protonated.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization (Predicted)
Due to the absence of published experimental spectra, the following are predicted characteristic spectroscopic data for 2-(2,3-Dihydroxyphenoxy)acetic acid based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.5-9.5 ppm (br s, 2H): Phenolic hydroxyl protons (-OH).
-
δ 6.5-7.0 ppm (m, 3H): Aromatic protons on the pyrocatechol ring.
-
δ 4.7 ppm (s, 2H): Methylene protons of the acetic acid moiety (-OCH₂-).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 170-175 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 140-150 ppm: Aromatic carbons attached to hydroxyl and ether groups.
-
δ 110-125 ppm: Other aromatic carbons.
-
δ 65-70 ppm: Methylene carbon of the acetic acid moiety (-OCH₂-).
-
Infrared (IR) Spectroscopy
-
3200-3500 cm⁻¹ (broad): O-H stretching of the carboxylic acid and phenolic hydroxyl groups.
-
2800-3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.
-
1700-1730 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
1500-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
1200-1300 cm⁻¹: C-O stretching of the ether and carboxylic acid.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI) in negative mode: Expected [M-H]⁻ ion at m/z 183.03.
Potential Biological Activity and Applications
While direct biological studies on 2-(2,3-Dihydroxyphenoxy)acetic acid are lacking, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological activities.
Inferences from the Pyrocatechol Moiety
Pyrocatechol and its derivatives are known to possess a range of biological activities, largely attributable to their antioxidant and metal-chelating properties.[4] They can act as radical scavengers and are implicated in various enzymatic processes.
-
Antioxidant Activity: The two adjacent hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize free radicals.
-
Enzyme Inhibition: Catechol-containing compounds are known inhibitors of enzymes such as catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamine neurotransmitters.[5] This suggests a potential role in neuropharmacology.
Inferences from the Phenoxyacetic Acid Moiety
Phenoxyacetic acid derivatives are a well-established class of compounds with diverse applications.
-
Herbicidal Activity: Many phenoxyacetic acids are used as herbicides.[3]
-
Pharmacological Activity: This scaffold is present in various pharmaceuticals, including anti-inflammatory drugs.[6]
Postulated Signaling Pathways and Mechanisms of Action
Given the potential for antioxidant and enzyme-inhibiting activities, 2-(2,3-Dihydroxyphenoxy)acetic acid could potentially interact with cellular signaling pathways sensitive to oxidative stress, such as the Nrf2-ARE pathway. Its ability to chelate metal ions could also influence the activity of metalloenzymes.
Caption: Inferred potential biological activities of 2-(2,3-Dihydroxyphenoxy)acetic acid based on its structural components.
Future Directions and Conclusion
2-(2,3-Dihydroxyphenoxy)acetic acid represents an intriguing, yet underexplored, chemical entity. The theoretical framework for its synthesis and purification presented in this guide provides a solid foundation for its preparation in a laboratory setting. The predicted spectroscopic data will be invaluable for its characterization.
The primary challenge and opportunity lie in the elucidation of its biological activity. Based on the known properties of its constituent moieties, this compound warrants investigation as a potential antioxidant, enzyme inhibitor, and anti-inflammatory agent. Future research should focus on:
-
Validated Synthesis and Characterization: Performing the proposed synthesis and obtaining experimental spectroscopic data to confirm its structure and purity.
-
In Vitro Biological Screening: Assessing its antioxidant capacity, cytotoxicity, and inhibitory activity against relevant enzymes.
-
Mechanism of Action Studies: Investigating its effects on cellular signaling pathways to understand its mode of action.
References
-
ResearchGate. (2025, October 10). Catechol‐O‐methyltransferase‐Inhibiting Pyrocatechol Derivatives: Synthesis and Structure‐Activity Studies. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxyphenyl)acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubMed. (2020, June 15). Evaluation of nitrocatechol chalcone and pyrazoline derivatives as inhibitors of catechol-O-methyltransferase and monoamine oxidase. Retrieved from [Link]
-
MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
-
MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
-
NextSDS. (n.d.). (2,3-Dihydroxyphenyl)acetic Acid — Chemical Substance Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). The biological in vitro effect and selectivity shown by a CoII complex of 2-(2-hydroxyphenylazo)-indole-3′-acetic acid on three distinctly different cancer cells. Retrieved from [Link]
-
Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
